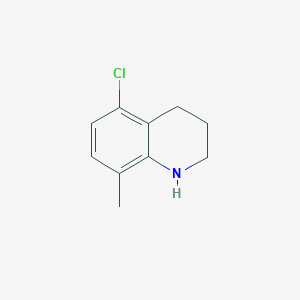

5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline

Description

5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline (CAS: 953742-96-6) is a halogenated tetrahydroquinoline derivative with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol . Its structure features a chlorine substituent at position 5 and a methyl group at position 8 of the partially saturated quinoline backbone.

Properties

IUPAC Name |

5-chloro-8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHWTNGDNFUKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methyl aniline with an appropriate aldehyde or ketone in the presence of a reducing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro or bromo derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and the presence of salts. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Chlorine vs. Methoxy/Methyl : The electron-withdrawing chlorine at C5 in the target compound enhances electrophilicity, making it more reactive in cross-coupling or nucleophilic substitution reactions compared to methoxy- or methyl-substituted analogs .

- Methyl at C8 : The methyl group in the target compound provides moderate electron-donating effects and improves lipid solubility compared to the methoxy analog (C8-OCH₃), which has higher polarity due to the oxygen atom .

- Hydrochloride Salts: Derivatives like 5-chloro-8-methoxy-tetrahydroquinoline hydrochloride exhibit increased water solubility, critical for pharmaceutical formulations, but may reduce membrane permeability .

Biological Activity

5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline (C10H10ClN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the tetrahydroquinoline class of compounds, known for their structural versatility and biological relevance. The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with potential therapeutic applications.

Common Synthesis Methods:

- Cyclization Reactions: Utilizing amines and aldehydes under acidic or basic conditions to form the tetrahydroquinoline framework.

- Nucleophilic Substitution Reactions: Introducing chlorine and methyl groups through halogenation and alkylation processes.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted tetrahydroquinolines showed activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µM |

| This compound | S. aureus | 12 µM |

Anticancer Activity

The anticancer potential of this compound has been substantiated through in vitro studies. It was found to inhibit the growth of colorectal cancer (CRC) cells by inducing oxidative stress and apoptosis.

Mechanism of Action:

- Reactive Oxygen Species (ROS) Induction: The compound increases ROS levels in cancer cells, leading to cell death.

- Inhibition of Cell Proliferation: It disrupts key signaling pathways involved in cell cycle regulation.

In a comparative study involving several tetrahydroquinoline derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 20 |

| Control (Doxorubicin) | HCT116 | 0.5 |

Case Studies

- Study on Anticancer Properties : A recent publication reported that this compound exhibited significant antiproliferative effects on HCT116 cells at micromolar concentrations. The study demonstrated that it not only inhibited colony formation but also affected the expression of proteins related to cell proliferation and apoptosis .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various tetrahydroquinolines. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Key Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C8, chlorine at C5) and ring saturation.

- Mass Spectrometry (HRMS) : To verify molecular weight (181.66 g/mol) and isotopic patterns from chlorine .

- X-ray Crystallography : Resolving crystal structures for absolute configuration validation (if crystalline derivatives are available).

Advanced: How do structural modifications (e.g., halogen substitution) influence the biological activity of tetrahydroquinoline derivatives?

Q. Methodological Insight :

- Substituent Effects : Chlorine enhances electronegativity and CYP binding, while methyl groups improve lipophilicity.

- Toxicity Screening : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and cytotoxicity .

Advanced: What experimental strategies resolve contradictions in reported CYP inhibition data for 5-chloro-8-methyl-THQ?

Discrepancies in IC values may arise from:

- Assay Variability : Standardize substrate concentrations (e.g., 50 µM dextromethorphan) and incubation times.

- Microsomal Source : Human liver microsomes (HLMs) vs. recombinant enzymes can yield differing results. Validate with pooled HLMs.

- Metabolite Interference : Include control experiments with CYP cofactors (NADPH) to rule out auto-inhibition .

Advanced: How can reaction yields be improved for large-scale synthesis of 5-chloro-8-methyl-THQ?

Challenges : Low yields due to side reactions (e.g., over-reduction or dechlorination).

Solutions :

- Flow Chemistry : Continuous reactors to maintain optimal temperature and residence time, reducing side products .

- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation without dehalogenation.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product (>95%) .

Advanced: What are the design considerations for pharmacokinetic (PK) studies of 5-chloro-8-methyl-THQ?

- Bioavailability : Assess logP (predicted ~2.8) and solubility (e.g., shake-flask method in PBS pH 7.4).

- Metabolic Stability : Incubate with liver microsomes to measure intrinsic clearance (CL).

- In Vivo Models : Rodent studies with IV/PO dosing to determine half-life (t) and AUC. Include metabolite profiling via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.